N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with an ethyl group at the nitrogen atom, a methylphenyl group at the second position, and a carboxamide group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-methylphenyl)quinoline. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.
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Friedländer Synthesis
Reactants: 2-aminobenzophenone, aldehyde (e.g., acetaldehyde)
Conditions: Acidic medium (e.g., sulfuric acid), reflux
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N-Ethylation
Reactants: 2-(2-methylphenyl)quinoline, ethylating agent (e.g., ethyl iodide)
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), heat
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Carboxamide Formation
Reactants: N-ethyl-2-(2-methylphenyl)quinoline, carboxylating agent (e.g., phosgene or carbonyldiimidazole)
Conditions: Solvent (e.g., dichloromethane), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, heat
Products: Oxidized derivatives, such as quinoline N-oxides
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Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., tetrahydrofuran), room temperature
Products: Reduced derivatives, such as amines
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Solvent (e.g., chloroform), room temperature
Products: Halogenated quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in tetrahydrofuran
Substitution: Bromine in chloroform
Scientific Research Applications
N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
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Biology
- Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Used in the development of probes for biological imaging and diagnostics.
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Medicine
- Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
- Studied for its potential as an inhibitor of specific enzymes or receptors.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and ligands for industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: Inhibiting the activity of target enzymes or receptors involved in disease pathways.
Interfering with DNA/RNA: Disrupting the replication or transcription processes in microbial or cancer cells.
Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
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2-Phenylquinoline-4-carboxamide
- Similar structure but lacks the ethyl group at the nitrogen atom.
- May exhibit different biological activities and chemical reactivity.
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N-methyl-2-(2-methylphenyl)quinoline-4-carboxamide
- Similar structure but with a methyl group instead of an ethyl group.
- Differences in lipophilicity and pharmacokinetic properties.
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4-Hydroxy-2-quinolinecarboxamide
- Contains a hydroxyl group at the fourth position instead of a carboxamide group.
- Different chemical reactivity and potential biological activities.
This compound stands out due to its unique combination of substituents, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C19H18N2O |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18N2O/c1-3-20-19(22)16-12-18(14-9-5-4-8-13(14)2)21-17-11-7-6-10-15(16)17/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
YJSSVXOWEWDMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3C |
Origin of Product |
United States |
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